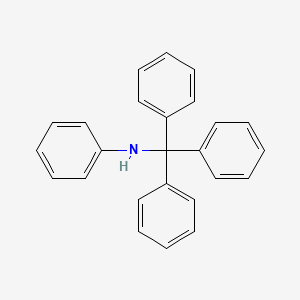

N-Tritylaniline

Overview

Description

N-Tritylaniline, also referred to as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N . It is a white powder that is highly stable and soluble in organic solvents.

Synthesis Analysis

N-Tritylaniline can be synthesized via a modified literature procedure . It has been used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .Molecular Structure Analysis

The molecular weight of N-Tritylaniline is 335.44 . Its linear formula is (C6H5)3CC6H4NH2 . The InChI key is XYHDHXBLSLSXSR-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving N-Tritylaniline are not detailed in the search results, it’s worth noting that this compound has been used in various scientific research and industrial applications.Physical And Chemical Properties Analysis

N-Tritylaniline is a white powder. It has a melting point of 255-257 °C (lit.) . It is highly stable and soluble in organic solvents.Scientific Research Applications

Synthesis of Trityl Radicals

N-Tritylaniline plays a crucial role in the synthesis of trityl radicals . These radicals have been the focus of significant research due to their unique properties and potential applications .

Development of Synthetic Approaches

The compound is used in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals . These radicals have promising applications in various fields .

3. Use in Magnetic Resonance Imaging (MRI) N-Tritylaniline has potential applications in the field of Magnetic Resonance Imaging (MRI). It can be used in the development of contrast agents that enhance the quality of MRI scans .

Application in Biophysics

In the field of biophysics, N-Tritylaniline has been used in research studies . For instance, it has been used in studies investigating the properties of free radicals .

Use in Cancer Research

N-Tritylaniline has been used in cancer research. For example, it has been used in studies investigating the properties of free radicals in relation to cancer .

Preparation of Other Compounds

N-Tritylaniline has been used in the preparation of other compounds. For instance, it was used in the preparation of 5-tritylisatin, 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .

Safety and Hazards

Mechanism of Action

- Aldose Reductase : N-Tritylaniline interacts with aldose reductase, an enzyme involved in the polyol pathway. This enzyme converts glucose to sorbitol, which can accumulate in tissues and contribute to diabetic complications. By inhibiting aldose reductase, N-Tritylaniline helps regulate glucose metabolism and prevent sorbitol accumulation .

Target of Action

Action Environment

properties

IUPAC Name |

N-tritylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGSRKHZQYWJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196281 | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tritylaniline | |

CAS RN |

4471-22-1 | |

| Record name | N-Tritylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tritylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

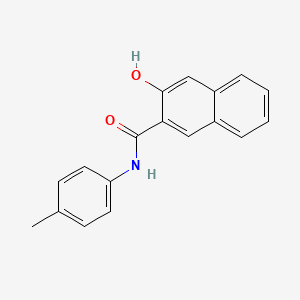

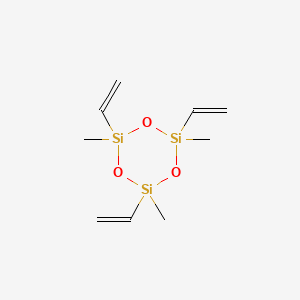

Feasible Synthetic Routes

Q & A

Q1: What makes N-Tritylaniline (N-(Triphenylmethyl)aniline) unique in terms of its photodissociation compared to other anilines?

A: N-Tritylaniline stands out due to its highly efficient and exclusive C–N bond homolysis upon exposure to UV light (248-308 nm). [] This efficient photodissociation is attributed to several factors:

Q2: Can N-Tritylaniline be used for anything besides generating radicals?

A: Yes, recent research has shown that N-Tritylaniline derivatives can act as starting materials for synthesizing silylaryl halides. [] These halides serve as effective alternatives to silylaryl triflates in generating arynes, reactive intermediates valuable in organic synthesis. This method simplifies the preparation of aryne precursors, as silylaryl halides can be made in a single step from commercially available reagents.

Q3: How does the basicity of N-Tritylaniline compare to simpler amines, and what influences this property?

A: Despite the presence of the bulky trityl group and potential resonance effects from the aniline ring, N-Tritylaniline and its derivatives exhibit pKBH+ values around 9 in aqueous acetonitrile. [] This is surprisingly similar to the basicity of simple alkylamines. The bulky trityl group is thought to sterically hinder solvation of the protonated form, minimizing its impact on the amine's basicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)